molecular formula C14H13NO3 B2594544 3-(Naphthalen-2-ylformamido)propanoic acid CAS No. 926200-37-5

3-(Naphthalen-2-ylformamido)propanoic acid

Cat. No.: B2594544
CAS No.: 926200-37-5
M. Wt: 243.262
InChI Key: UWCKYMSSNVSTQI-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-ylformamido)propanoic acid is a synthetic organic compound featuring a naphthalene moiety linked to a propanoic acid backbone via a formamido (-NHCO-) group. The formamido group distinguishes it from related compounds by introducing hydrogen-bonding capabilities and moderate electron-withdrawing effects, which may influence solubility, reactivity, and target interactions .

Properties

IUPAC Name

3-(naphthalene-2-carbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-13(17)7-8-15-14(18)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCKYMSSNVSTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(Naphthalen-2-ylformamido)propanoic acid typically involves the reaction of 2-naphthoyl chloride with beta-alanine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

3-(Naphthalen-2-ylformamido)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the formamido group, where nucleophiles like amines or thiols replace the formamido group, forming new derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the amide bond, yielding naphthalene-2-carboxylic acid and beta-alanine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

3-(Naphthalen-2-ylformamido)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the production of dyes, pigments, and other specialty chemicals due to its aromatic structure.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-2-ylformamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring can intercalate into hydrophobic pockets of proteins, while the formamido and propanoic acid groups can form hydrogen bonds and ionic interactions with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The table below highlights key differences between 3-(Naphthalen-2-ylformamido)propanoic acid and structurally related compounds:

Compound Name Substituent Group Key Features Bioactivity/Applications Reference
3-(Naphthalen-2-ylformamido)propanoic acid Formamido (-NHCO-) Potential hydrogen-bond donor/acceptor; moderate polarity. Limited data (inferred from analogs). -
2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic acid Sulfonamido (-SO₂NH-) Strong electron-withdrawing; enhances acidity and solubility. Crystallography studies .
3-(Naphthalen-2-ylthio)propanoic acid Thio (-S-) Electron-rich sulfur atom; prone to oxidation. Chemical intermediate .
(S)-2-Amino-3-(naphthalen-2-yl)propanoic acid Amino (-NH₂) Chiral center; mimics natural amino acids. Biochemical research (e.g., peptide synthesis) .
3-((1-Hydroxy-4-(naphthalene-2-sulfonamido)naphthalen-2-yl)thio)propanoic acid Sulfonamido + Thio Dual functional groups; complex stereochemistry. Enzyme inhibition studies .
3-[5-(4-Methoxyphenyl)furan-2-yl]propanoic acid Furan + Methoxyphenyl Aromatic and heterocyclic moieties; enhanced π-π interactions. Material science applications .

Physicochemical Properties

  • Solubility : Sulfonamido derivatives (e.g., ) exhibit higher water solubility due to their acidic sulfonamide group, whereas thio-linked compounds (e.g., ) may require organic solvents. The formamido group in the target compound likely confers intermediate polarity.
  • Synthetic Routes: Suzuki coupling and hydrolysis are common for naphthalene-substituted propanoic acids (e.g., ). Formamido-linked analogs may require formylation steps or coupling with isocyanates.
  • Stability : Thio-linked compounds are oxidation-sensitive , while sulfonamido derivatives are more stable under acidic conditions .

Biological Activity

Overview

3-(Naphthalen-2-ylformamido)propanoic acid, with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol, is an organic compound notable for its potential biological activities. This compound features a naphthalene ring, an amide group, and a propanoic acid moiety, making it a versatile scaffold for various chemical modifications and biological interactions. Its synthesis typically involves the reaction of 2-naphthoyl chloride with beta-alanine in the presence of a base such as triethylamine.

The biological activity of 3-(Naphthalen-2-ylformamido)propanoic acid is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The naphthalene ring can intercalate into hydrophobic pockets of proteins, while the formamido and propanoic acid groups can form hydrogen bonds and ionic interactions with amino acid residues. These interactions can modulate the activity of target proteins, leading to various biological effects, including potential anti-inflammatory and anticancer properties.

Biological Activities

  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated metabolism.
  • Anticancer Properties : Preliminary studies suggest that 3-(Naphthalen-2-ylformamido)propanoic acid may exhibit cytotoxic effects against certain cancer cell lines. The mechanism involves the induction of apoptosis and modulation of cell cycle progression.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in various biological models, possibly through inhibition of pro-inflammatory cytokines.

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of 3-(Naphthalen-2-ylformamido)propanoic acid on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 20 µM, indicating its potential as an anticancer agent.
  • Enzyme Interaction Study : Another research focused on the interaction of this compound with cyclooxygenase (COX) enzymes, crucial in inflammatory processes. The compound demonstrated competitive inhibition with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative Analysis

To better understand the unique properties of 3-(Naphthalen-2-ylformamido)propanoic acid, it is useful to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
Naphthalene-2-carboxylic acid Lacks amide and propanoic acid groupsLimited biological activity
Beta-alanine No aromatic ringPrimarily a neurotransmitter
N-(2-naphthoyl)glycine Contains glycine instead of beta-alanineDifferent reactivity profile

The presence of both an aromatic structure and functional groups in 3-(Naphthalen-2-ylformamido)propanoic acid enhances its versatility in biological applications compared to these compounds.

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